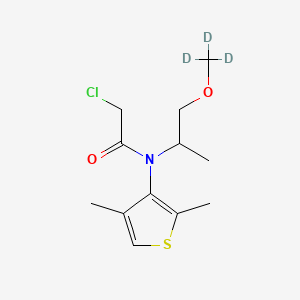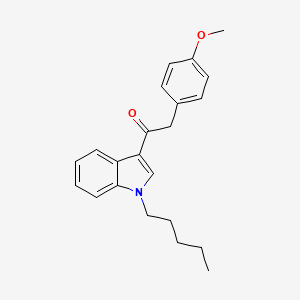
2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas: La síntesis de JWH-201 implica reacciones químicas para ensamblar su estructura molecular. Las rutas sintéticas específicas pueden variar, pero generalmente comienzan con precursores más simples.
Condiciones de reacción: Los detalles sobre las condiciones de reacción específicas para la síntesis de JWH-201 no están ampliamente disponibles en el dominio público.
Producción industrial: La información sobre los métodos de producción industrial a gran escala es limitada debido a su naturaleza de investigación.
Análisis De Reacciones Químicas
Reactividad: JWH-201 puede sufrir diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos dependen de la transformación deseada. Por ejemplo
Productos principales: Los productos formados a partir de estas reacciones serían derivados de JWH-201 con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
Química: JWH-201 sirve como un valioso estándar de referencia para fines analíticos en la investigación de cannabinoides.
Biología y medicina: Los investigadores estudian sus efectos sobre los receptores cannabinoides (como CB1) y exploran posibles aplicaciones terapéuticas.
Industria: Aunque no se utiliza directamente en la industria, la comprensión de sus propiedades informa el desarrollo de compuestos relacionados.
Mecanismo De Acción
Unión al receptor CB1: JWH-201 se une al receptor CB1, afectando el sistema endocannabinoide.
Efectos neurológicos: La activación de los receptores CB1 influye en la liberación de neurotransmisores, lo que lleva a diversas respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares: JWH-201 comparte características estructurales con otros cannabinoides sintéticos, como ab-fubinaca, adb-fubinaca y tetrahidrocannabinol (THC).
Singularidad: Su análogo para-metoxi, JWH-250, es más potente, pero JWH-201 tiene sus propias propiedades distintivas.
Recuerde que JWH-201 es principalmente un compuesto de investigación, y su uso debe manejarse con cuidado y dentro de los límites legales y éticos
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-17-10-12-18(25-2)13-11-17/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRKUKYSZPHOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658736 | |
| Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-47-6 | |
| Record name | JWH-201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8PAU3VSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


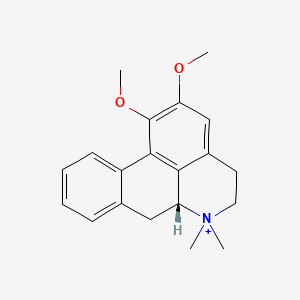




![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
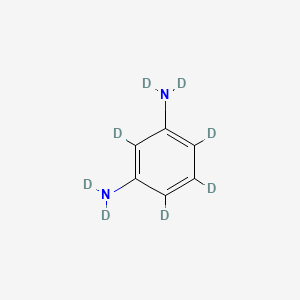
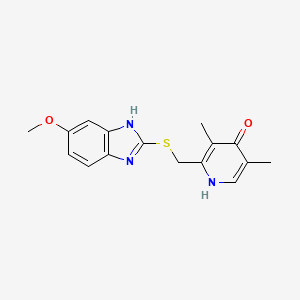
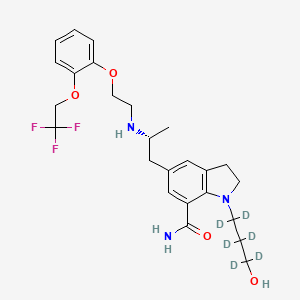
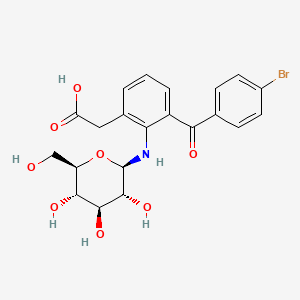
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
